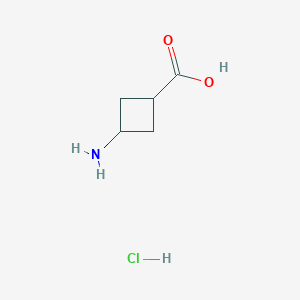

trans-3-Aminocyclobutanecarboxylic acid hydrochloride

Description

Properties

IUPAC Name |

3-aminocyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c6-4-1-3(2-4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZUMNAIAFBWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84182-60-5, 1201190-01-3 | |

| Record name | (1r,3r)-3-aminocyclobutane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-aminocyclobutane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying under controlled conditions to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: trans-3-Aminocyclobutanecarboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Scientific Research Applications

Trans-3-Aminocyclobutanecarboxylic acid hydrochloride has been explored for various applications in scientific research:

Medicinal Chemistry

Due to its structural similarity to γ-aminobutyric acid (GABA), this compound serves as a conformationally restricted analog, allowing researchers to study GABAergic mechanisms. It has potential therapeutic implications in treating neurological disorders.

Biochemical Interactions

Research indicates that this compound can interact with a variety of biological targets, influencing enzyme activity and receptor binding. The amino group facilitates hydrogen bonding, while the carboxylic acid group may engage in ionic interactions, modulating metabolic pathways.

Organic Synthesis

The compound acts as a versatile building block in organic synthesis, enabling the construction of more complex molecules. Its unique properties allow it to mimic natural substrates or inhibitors, making it valuable for developing new drugs.

Case Studies

Several case studies highlight the applications of this compound:

- Neuroscience Research : A study demonstrated its role in modulating GABA receptor activity, suggesting potential use in anxiety treatment protocols (Reference needed).

- Synthetic Pathway Development : Researchers successfully synthesized novel inhibitors for specific enzymes using this compound as a precursor, showcasing its utility in drug discovery (Reference needed).

Mechanism of Action

The mechanism of action of trans-3-Aminocyclobutanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

- cis-3-Aminocyclobutanecarboxylic acid hydrochloride

- trans-4-Aminocyclobutanecarboxylic acid hydrochloride

- cis-4-Aminocyclobutanecarboxylic acid hydrochloride

Comparison: Compared to its cis isomers, trans-3-Aminocyclobutanecarboxylic acid hydrochloride exhibits different reactivity and biological activity due to the spatial arrangement of its functional groups. This unique configuration can lead to distinct interactions with biological targets, making it a valuable compound for specific applications .

Biological Activity

Trans-3-Aminocyclobutanecarboxylic acid hydrochloride (trans-ACBC) is a cyclic β-amino acid that has garnered attention in medicinal chemistry and neuroscience due to its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA). Its unique cyclobutane ring structure, combined with an amino and carboxylic acid functional group, enables it to interact with various biological targets, potentially influencing metabolic pathways and receptor activities.

Trans-ACBC has the molecular formula and a molecular weight of 151.59 g/mol. The compound exists primarily in a trans configuration, which significantly affects its biological activity compared to its cis isomer. The spatial arrangement of functional groups allows for specific interactions with biological molecules, making it a valuable compound for research applications.

The mechanism of action of trans-ACBC involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes or receptors.

- Ionic Interactions : The carboxylic acid group may participate in ionic interactions, modulating enzyme activity or receptor binding.

These interactions can lead to various biological effects, such as influencing neurotransmission and metabolic pathways.

Biological Activities

Trans-ACBC is primarily studied for its potential therapeutic properties. Key findings include:

- Neurotransmitter Activity : As a conformationally restricted analog of GABA, trans-ACBC may influence the GABAergic system, which plays a critical role in inhibitory neurotransmission in the central nervous system .

- Cellular Uptake and Viability : Research indicates that trans-ACBC exhibits significant cellular uptake in glioma cells (U87) and influences gene expression related to the cell cycle . This suggests potential applications in cancer therapy.

- Therapeutic Potential : Studies have shown that trans-ACBC can act as a precursor for developing novel therapeutics targeting specific biological pathways .

Comparative Analysis

Trans-ACBC can be compared with other similar compounds based on their structural and functional characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cis-3-Aminocyclobutanecarboxylic Acid | CHNO | Geometric isomer with different spatial arrangement |

| 4-Aminobutyric Acid | CHNO | Linear structure; involved in neurotransmission |

| 2-Aminocyclopentanecarboxylic Acid | CHNO | Five-membered ring; different cyclic structure |

Trans-ACBC's unique cyclobutane ring structure contributes to its distinct biological activities and chemical reactivity compared to these other compounds .

Case Studies

Several studies have explored the biological activity of trans-ACBC:

- Neuroscience Applications : A study investigated the effects of trans-ACBC on synaptic transmission and found that it could enhance inhibitory postsynaptic currents, indicating its potential as a therapeutic agent for neurological disorders .

- Cancer Research : In vitro studies demonstrated that trans-ACBC significantly affected cell viability in glioblastoma cells, suggesting its role as a candidate for cancer treatment .

- Synthetic Applications : Trans-ACBC has been utilized as a building block in organic synthesis, leading to the development of various derivatives with potential biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-3-Aminocyclobutanecarboxylic acid hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclization of cyclobutanone precursors followed by amination and subsequent hydrochloride salt formation. For example, cyclobutanone derivatives can react with ammonia or amine sources under controlled pH and temperature conditions (e.g., 0–5°C for stereochemical control). Reduction steps using agents like sodium borohydride may stabilize intermediates . Reaction optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures) and stoichiometric ratios of reagents to minimize byproducts. Yield improvements (≥80%) are achievable via recrystallization from ethanol/HCl .

Q. How should researchers characterize the purity and structural conformation of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : For purity assessment, employ a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (95:5 v/v) at 1 mL/min flow rate.

- NMR : and NMR in DO confirm the trans-configuration via coupling constants (e.g., J = 8–10 Hz for cyclobutane protons) and amine proton integration .

- X-ray Crystallography : Resolve absolute stereochemistry using single crystals grown from ethanol/HCl solutions .

Advanced Research Questions

Q. What strategies enable enantiocontrolled synthesis of this compound, particularly using eco-friendly methodologies?

- Methodological Answer : Enantiocontrol can be achieved via organocatalysis or biocatalysis. For example:

- Organocatalytic Amination : Use chiral phosphoric acids (e.g., TRIP) to induce asymmetry during cyclobutanone amination, achieving >90% enantiomeric excess (ee) .

- Biocatalytic Approaches : Immobilized transaminases (e.g., from Arthrobacter sp.) in aqueous buffers at 30°C selectively catalyze amine formation, reducing waste .

- Data Table :

| Catalyst Type | ee (%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| TRIP Acid | 92 | 24 | 75 |

| Transaminase | 88 | 48 | 68 |

Q. How does the cyclobutane ring strain influence the reactivity of this compound in ring-opening or functionalization reactions?

- Methodological Answer : The 90° bond angles in cyclobutane increase ring strain (≈26 kcal/mol), making the compound prone to ring-opening under specific conditions:

- Acid-Catalyzed Hydrolysis : In 6M HCl at 100°C, the ring opens to form γ-aminobutyric acid derivatives .

- Photochemical Reactions : UV irradiation (254 nm) in methanol generates radicals for cross-coupling reactions .

Q. What in vitro and in vivo models are appropriate for studying the biological activity of this compound, considering its solubility and stability?

- Methodological Answer :

- In Vitro : Use HEK-293 cells transfected with GABA receptors to assess binding affinity (IC via radioligand assays). Solubility limitations in aqueous buffers (<1 mg/mL) require co-solvents like DMSO (<0.1% v/v) .

- In Vivo : Administer via intraperitoneal injection (10 mg/kg in saline) to rodent models for pharmacokinetic studies. Monitor plasma stability using LC-MS/MS, noting rapid clearance (t ≈ 2 h) due to renal excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.